Cas no 1248448-55-6 (1-(Thiophen-3-yl)ethane-1-thiol)

1-(Thiophen-3-yl)ethane-1-thiol is a sulfur-containing organic compound featuring a thiophene ring linked to an ethanethiol group. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and material science applications. The thiol group provides a reactive handle for conjugation or further derivatization, while the thiophene moiety contributes to electronic properties, potentially enhancing its utility in heterocyclic synthesis or coordination chemistry. Its balanced lipophilicity and molecular weight make it suitable for intermediate use in pharmaceuticals, agrochemicals, or ligand design. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers may find it particularly useful for constructing sulfur-rich frameworks or modifying surface functionalities.
1-(Thiophen-3-yl)ethane-1-thiol structure
1248448-55-6 structure
商品名:1-(Thiophen-3-yl)ethane-1-thiol
CAS番号:1248448-55-6
MF:C6H8S2
メガワット:144.257719039917
CID:5694747
PubChem ID:22367543

1-(Thiophen-3-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • EN300-1288751
    • SCHEMBL19718394
    • AKOS011368641
    • 1-(thiophen-3-yl)ethane-1-thiol
    • 1248448-55-6
    • CS-0275405
    • SCHEMBL7279541
    • 3-Thiophenemethanethiol, α-methyl-
    • 1-(Thiophen-3-yl)ethane-1-thiol
    • インチ: 1S/C6H8S2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3
    • InChIKey: FSDYHVKGCWLKPF-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C(C)S

計算された属性

  • せいみつぶんしりょう: 144.00674260g/mol
  • どういたいしつりょう: 144.00674260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 72.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.140±0.06 g/cm3(Predicted)
  • ふってん: 217.4±15.0 °C(Predicted)
  • 酸性度係数(pKa): 10.27±0.10(Predicted)

1-(Thiophen-3-yl)ethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1288751-0.1g
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
0.1g
$653.0 2023-05-24
Enamine
EN300-1288751-0.5g
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
0.5g
$713.0 2023-05-24
Enamine
EN300-1288751-10000mg
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
10000mg
$2393.0 2023-10-01
Enamine
EN300-1288751-2500mg
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
2500mg
$1089.0 2023-10-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346075-2.5g
1-(Thiophen-3-yl)ethane-1-thiol
1248448-55-6 95%
2.5g
¥39258.00 2024-08-09
Enamine
EN300-1288751-1000mg
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
1000mg
$557.0 2023-10-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346075-250mg
1-(Thiophen-3-yl)ethane-1-thiol
1248448-55-6 95%
250mg
¥14748.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346075-1g
1-(Thiophen-3-yl)ethane-1-thiol
1248448-55-6 95%
1g
¥16044.00 2024-08-09
Enamine
EN300-1288751-10.0g
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
10g
$3191.0 2023-05-24
Enamine
EN300-1288751-0.25g
1-(thiophen-3-yl)ethane-1-thiol
1248448-55-6
0.25g
$683.0 2023-05-24

1-(Thiophen-3-yl)ethane-1-thiol 関連文献

1-(Thiophen-3-yl)ethane-1-thiolに関する追加情報

1-(Thiophen-3-yl)ethane-1-thiol: A Versatile Thiolic Compound with Promising Applications in Biomedical Research

1-(Thiophen-3-yl)ethane-1-thiol, also known by its CAS number 1248448-55-6, represents a unique class of sulfur-containing compounds that have garnered significant attention in the field of biomedical research. This molecule combines the structural features of thiophene rings with a terminal thiol group, creating a versatile scaffold for chemical modification and biological activity. Recent studies have highlighted its potential in drug discovery, material science, and bioconjugation technologies, making it a critical focus for researchers seeking to develop novel therapeutic agents and functional biomaterials.

1-(Thiophen-3-yl)ethane-1-thiol is a thiolic compound characterized by its thiophene derivative core, which is linked to an ethane-1-thiol chain. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, provides structural rigidity and electronic properties that are essential for molecular interactions. The terminal thiol group (-SH) introduces reactivity and functionality, enabling the compound to participate in disulfide bond formation, thiol-based cross-linking, and conjugation with biomolecules such as proteins, peptides, and nucleic acids. This dual functionality makes the compound an attractive candidate for applications in biochemistry and pharmaceutical sciences.

Recent advancements in chemical synthesis have enabled the efficient preparation of 1-(Thiophen-3-yl)ethane-1-thiol through catalytic coupling reactions, such, as the Suzuki-Miyaura cross-coupling and Stille coupling. These methods allow for the precise introduction of functional groups, enabling the customization of the compound for specific applications. A 2023 study published in Organic & Biomolecular Chemistry demonstrated the use of transition metal-catalyzed strategies to synthesize this molecule with high purity and yield, highlighting the importance of synthetic accessibility in its biological evaluation.

One of the most promising areas of research involving 1-(Thiophen-3-yl)ethane-1-thiol is its application in the development of thiol-based prodrugs. Thiol groups can undergo redox reactions, making them ideal for controlled drug release in response to specific physiological conditions. A 2024 paper in Advanced Drug Delivery Reviews explored the use of this compound as a scaffold for designing prodrugs targeting cancer cells, where the thiol group serves as a cleavable linker that releases the active drug upon reduction in the tumor microenvironment. This approach has shown potential for improving the therapeutic index of chemotherapeutic agents.

Additionally, 1-(Thiophen-3-yl)ethane-1-thiol has been investigated for its role in bioconjugation technologies, particularly in the development of functionalized biomaterials. The thiol group can form covalent bonds with gold nanoparticles, enabling the creation of surface-functionalized materials with enhanced biocompatibility and bioactivity. A 2023 study in Biomaterials Science demonstrated the use of this compound to modify gold nanoparticles for targeted drug delivery, where the thiophene ring facilitated interactions with cell membrane receptors, improving the specificity of therapeutic agents.

The chemical stability and reactivity of 1-(Thiophen-3-yl)ethane-1-thiol also make it a valuable tool in the synthesis of complex molecules. Its ability to participate in thiol-disulfide exchange reactions allows for the construction of molecular frameworks with tunable properties. A 2022 report in Chemical Communications described the use of this compound as a building block for the synthesis of polythiols, which have potential applications in tissue engineering and regenerative medicine due to their biocompatibility and mechanical flexibility.

From a structural perspective, the thiophene ring in 1-(Thiophen-3-yl)ethane-1-thiol contributes to its electronic properties, which can be further modulated by substituents on the thiophene ring. This allows for the design of molecules with tailored reactivity and selectivity. For example, the introduction of electron-withdrawing groups on the thiophene ring can enhance the compound's ability to interact with specific receptors, while electron-donating groups may improve its stability in aqueous environments. Such structural modifications are critical for optimizing the compound's performance in biomedical applications.

Environmental and safety considerations are also important in the handling and application of 1-(Thiophen-3-yl)ethane-1-thiol. While the compound itself is not inherently toxic, its reactivity with other chemicals necessitates careful storage and use in controlled laboratory conditions. Researchers have emphasized the importance of adhering to standard safety protocols when working with thiolic compounds to prevent unintended chemical interactions and ensure the integrity of experimental results.

Looking ahead, the continued exploration of 1-(Thiophen-3-yl)ethane-1-thiol is expected to yield new insights into its potential applications in biomedical research. Ongoing studies are investigating its role in the development of antimicrobial agents, where the thiol group can disrupt bacterial cell membranes. Additionally, its use in the design of stimuli-responsive materials for drug delivery and biosensing is being actively pursued. These efforts underscore the compound's significance as a versatile building block for innovation in the life sciences.

In conclusion, 1-(Thiophen-3-yl)ethane-1-thiol (CAS 1248448-55-6) is a thiolic compound with a unique combination of structural and functional properties that make it highly relevant to biomedical research. Its applications in drug delivery, bioconjugation, and material science highlight its potential as a key component in the development of advanced therapeutic strategies. As research in this area progresses, the compound is likely to play an increasingly important role in addressing complex challenges in healthcare and biotechnology.

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